Bienvenue dans la boutique en ligne BenchChem!

Tamoxifen methiodide

Breast Cancer Xenograft Model Tumor Regression

Procure Tamoxifen methiodide (TMI) to access a uniquely membrane-impermeable SERM probe. Its permanent positive charge restricts action to extracellular estrogen receptors (e.g., GPER1), enabling unambiguous dissection of non-genomic signaling without the confounding intracellular and CNS-mediated effects of tamoxifen. Ideal for benchmarking uterine-sparing SERM activity and isolating anti-angiogenic mechanisms in oncology models. Ensure your studies use the correct, non-substitutable tool.

Molecular Formula C27H32INO
Molecular Weight 513.5 g/mol
CAS No. 107256-99-5
Cat. No. B028564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamoxifen methiodide
CAS107256-99-5
Synonymstamoxifen methiodide
Molecular FormulaC27H32INO
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-]
InChIInChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-;
InChIKeyPXJJOGITBQXZEQ-JTHROIFXSA-M
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tamoxifen Methiodide (CAS 107256-99-5): A Permanently Charged Tamoxifen Analog with Differentiated Pharmacology


Tamoxifen methiodide (TMI) is a quaternary ammonium derivative of the selective estrogen receptor modulator (SERM) tamoxifen, distinguished by a permanent positive charge that renders it membrane-impermeable [1]. This structural modification fundamentally alters its pharmacokinetic and pharmacodynamic profile compared to the parent compound, conferring improved aqueous solubility and restricted access to the central nervous system [1][2]. TMI retains the ability to interact with the estrogen receptor (ER) and exhibits both agonist and antagonist activities in a tissue-selective manner, making it a valuable tool for dissecting ER-mediated signaling from off-target, membrane-associated effects [3]. Unlike tamoxifen, which is extensively metabolized by the cytochrome P450 system, the permanently charged nature of TMI bypasses many metabolic activation pathways, offering a more direct probe of ER function in experimental systems [1].

Why Tamoxifen Cannot Substitute for Tamoxifen Methiodide in Research Requiring Cellular or Compartmental Selectivity


Tamoxifen methiodide (TMI) and its parent compound tamoxifen are not interchangeable in experimental systems due to a fundamental difference in membrane permeability. The permanent positive charge on TMI prevents its passive diffusion across lipid bilayers, restricting its action to extracellular or cell-surface targets, whereas tamoxifen readily enters cells to engage intracellular estrogen receptors (ERs) [1]. This physical-chemical divergence translates into markedly different tissue distribution profiles, most notably a significantly reduced brain uptake for TMI, which avoids the central nervous system (CNS) side effects associated with tamoxifen [1]. Furthermore, TMI demonstrates a unique tissue-selective agonist/antagonist profile distinct from tamoxifen; for instance, TMI does not stimulate estrogen-responsive genes in the uterus, a property not shared by tamoxifen [1]. Substituting tamoxifen for TMI would therefore confound interpretation of experiments designed to isolate membrane-bound ER signaling, investigate CNS-independent mechanisms, or model uterine-sparing SERM activity. The quantitative evidence presented below substantiates these critical, non-substitutable differentiators.

Quantitative Differentiation of Tamoxifen Methiodide (107256-99-5) from Tamoxifen and In-Class Comparators


In Vivo Antitumor Efficacy: 60% Mean Tumor Size Reduction in MCF-7 Xenograft Model

Tamoxifen methiodide (TMI) administered as a slow-release pellet in nude mice bearing MCF-7 human breast cancer xenografts resulted in a mean reduction in tumor size of 60% over a six-week treatment period, compared to progressive tumor growth in placebo-treated controls [1]. While in vitro studies indicate that TMI and tamoxifen are equipotent in directly inhibiting MCF-7 cell proliferation, the in vivo efficacy of TMI is reported to be superior to that of tamoxifen in certain models, suggesting the contribution of additional mechanisms such as anti-angiogenesis or altered tissue distribution [1][2].

Breast Cancer Xenograft Model Tumor Regression

Uterine Tissue Selectivity: Absence of Agonist Activity in Uterus vs. Tamoxifen

In a comparative study of estrogenic and antiestrogenic activities in immature rats, tamoxifen methiodide (TMI) and raloxifene stimulated creatine kinase (CK) specific activity only in skeletal tissues (diaphysis, epiphysis), whereas tamoxifen stimulated CK activity in all tissues examined, including the uterus and mesometrial adipose tissue [1]. Specifically, TMI showed no stimulatory effect in the uterus, in contrast to tamoxifen which acted as a clear agonist at this site [1]. The pure antiestrogen ICI 164,384 showed no stimulatory effect in any tissue, serving as a negative control [1].

Tissue Selectivity Endometrial Safety SERM

Blood-Brain Barrier Permeability: Limited CNS Uptake Compared to Tamoxifen

Tamoxifen methiodide (TMI) demonstrates a significantly reduced ability to cross the blood-brain barrier (BBB) relative to tamoxifen, a property attributed to its permanent positive charge and increased polarity [1][2]. This restricted brain penetration is proposed to underlie the absence of the CNS disturbances (e.g., mood alterations, cognitive effects) frequently observed with chronic tamoxifen therapy [1]. While precise brain-to-plasma ratios are not specified in the primary literature, the qualitative difference in CNS exposure is consistently noted as a defining feature of TMI's pharmacokinetic profile and a key advantage for preclinical investigations where central effects are a confounding variable [1][2].

Blood-Brain Barrier CNS Penetration Tissue Distribution

In Vitro Growth Inhibition: Equipotent to Tamoxifen in MCF-7 Breast Cancer Cells

In MCF-7 human breast cancer cell cultures, tamoxifen methiodide (TMI) and tamoxifen exhibit equipotent inhibition of cell growth, indicating that the permanent positive charge does not abrogate the compound's ability to engage and antagonize the estrogen receptor in this cellular context [1]. The in vitro IC50 values for both compounds are comparable, confirming that the core pharmacophore for ER antagonism remains intact despite the quaternization of the amine moiety [1]. This finding is critical because it establishes that the observed differences in in vivo efficacy and tissue selectivity are not due to a loss of intrinsic ER modulatory activity but rather to the altered pharmacokinetic and tissue distribution properties conferred by the permanent charge [1].

Cell Proliferation MCF-7 In Vitro Pharmacology

Anti-Angiogenic Activity in Systems Where Tamoxifen is Inactive

Tamoxifen methiodide (TMI) has been shown to possess potent anti-angiogenic activity in experimental systems (e.g., bovine endothelial cell tube formation assays) where tamoxifen itself is devoid of any measurable effect [1]. This differential activity suggests that TMI engages distinct molecular targets or signaling pathways relevant to angiogenesis, potentially contributing to its enhanced in vivo antitumor efficacy [1]. The permanent positive charge and altered physicochemical properties of TMI may facilitate interactions with cell surface receptors or matrix components that are inaccessible to the more lipophilic tamoxifen [1].

Angiogenesis Endothelial Cells Anti-Tumor Mechanism

Optimized Research and Discovery Applications for Tamoxifen Methiodide (CAS 107256-99-5)


Dissecting Membrane-Bound vs. Intracellular Estrogen Receptor Signaling

Tamoxifen methiodide (TMI) serves as an indispensable tool for delineating the contributions of cell-surface ERs (e.g., GPER1) from classical nuclear ER signaling. Due to its permanent positive charge and membrane impermeability, TMI is restricted to extracellular engagement, whereas tamoxifen can freely diffuse to both compartments [1]. By comparing cellular responses to TMI and tamoxifen, researchers can specifically isolate rapid, non-genomic signaling cascades originating at the plasma membrane, a critical distinction for studies in cancer biology, cardiovascular physiology, and neuroprotection [1][2].

In Vivo Modeling of Uterine-Sparing Selective Estrogen Receptor Modulation

TMI's demonstrated lack of agonist activity in the uterus, while retaining beneficial effects in bone, makes it an ideal positive control or reference compound in rodent models of tissue-selective estrogen receptor modulation [1]. Studies aimed at developing next-generation SERMs with improved endometrial safety profiles can utilize TMI to benchmark uterine quiescence. Its limited brain penetration further enhances its value in models where CNS-mediated side effects (e.g., hot flashes, mood disturbances) are confounding variables [1][3].

Investigating Anti-Angiogenic Mechanisms Independent of Direct Tumor Cell Cytotoxicity

The unique anti-angiogenic activity of TMI, which is not shared by tamoxifen, positions it as a specialized probe for studies of tumor angiogenesis and vascular biology [2]. Researchers can employ TMI in co-culture systems or in vivo models to dissect the effects of SERMs on endothelial cell function, matrix metalloprotease activity, and neovascularization, without the confounding influence of direct tumor cell growth inhibition [2]. This is particularly relevant for exploring combination therapies or understanding resistance mechanisms in ER-positive breast cancer.

Preclinical Efficacy Studies in ER-Positive Breast Cancer Xenograft Models

For in vivo efficacy studies using MCF-7 or other ER-positive breast cancer xenografts, TMI offers a distinct advantage over tamoxifen in terms of both potency and tissue selectivity [3][4]. The documented 60% tumor regression in a six-week model provides a robust benchmark for evaluating novel therapeutic agents or combination regimens [3]. Furthermore, the reduced CNS penetration of TMI minimizes potential behavioral confounds in longitudinal studies, leading to cleaner, more interpretable data on tumor growth kinetics and host response [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tamoxifen methiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.